Cas no 58680-41-4 (1,7-Naphthyridin-4-amine)
1,7-Naphthyridin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1,7-Naphthyridin-4-amine
- 1,7-Naphthyridin-4-amine(9CI)
- BS-17162
- 58680-41-4
- CS-0155569
- PHFKUTFUFKZJMV-UHFFFAOYSA-N
- EN300-296865
- SCHEMBL3811981
- [1,7]naphthyridin-4-ylamine
- MFCD18384659
- DA-18066
- Z1203580795
- AKOS006222095
- DTXSID50483506
-
- MDL: MFCD18384659
- Inchi: 1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H2,9,11)
- InChI Key: PHFKUTFUFKZJMV-UHFFFAOYSA-N
- SMILES: N1C=CC(=C2C=CN=CC=12)N
Computed Properties
- Exact Mass: 145.06411
- Monoisotopic Mass: 145.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.8
1,7-Naphthyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219008338-1g |
1,7-Naphthyridin-4-amine |
58680-41-4 | 95% | 1g |
$850.20 | 2023-09-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD334712-50mg |
1,7-Naphthyridin-4-amine |
58680-41-4 | 95+% | 50mg |
¥858 | 2021-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD334712-100mg |
1,7-Naphthyridin-4-amine |
58680-41-4 | 95% | 100mg |
¥777.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD334712-250mg |
1,7-Naphthyridin-4-amine |
58680-41-4 | 95% | 250mg |
¥1400.0 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD334712-1g |
1,7-Naphthyridin-4-amine |
58680-41-4 | 95% | 1g |
¥3780.0 | 2022-02-28 | |
| Ambeed | A413212-50mg |
1,7-Naphthyridin-4-amine |
58680-41-4 | 95 % | 50mg |
$120.00 | 2021-07-07 | |
| Ambeed | A413212-100mg |
1,7-Naphthyridin-4-amine |
58680-41-4 | 95% | 100mg |
$109.00 | 2022-05-16 | |
| Ambeed | A413212-250mg |
1,7-Naphthyridin-4-amine |
58680-41-4 | 95% | 250mg |
$194.00 | 2022-05-16 | |
| Ambeed | A413212-1g |
1,7-Naphthyridin-4-amine |
58680-41-4 | 95% | 1g |
$524.00 | 2022-05-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB044-200mg |
1,7-Naphthyridin-4-amine |
58680-41-4 | 95+% | 200mg |
1944.0CNY | 2021-07-17 |
1,7-Naphthyridin-4-amine Suppliers
1,7-Naphthyridin-4-amine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1,7-Naphthyridin-4-amine
Chemical Profile of 1,7-Naphthyridin-4-amine (CAS No. 58680-41-4)
1,7-Naphthyridin-4-amine, identified by its Chemical Abstracts Service (CAS) number 58680-41-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the naphthyridine class, a structural motif characterized by a fused bicyclic system containing nitrogen atoms at the 1 and 7 positions. The presence of an amine functional group at the 4-position introduces unique reactivity and potential biological activity, making it a valuable scaffold for drug discovery and development.
The molecular structure of 1,7-Naphthyridin-4-amine consists of two fused pyridine rings connected by a carbonyl bridge, with an amine substituent attached to one of the rings. This configuration imparts distinct electronic and steric properties that can be exploited for modulating biological targets. The compound’s aromaticity and nitrogen-rich framework make it an attractive candidate for interactions with proteins and enzymes, particularly those involved in metabolic pathways and signal transduction.
In recent years, 1,7-Naphthyridin-4-amine has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its derivatives as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious disorders. The compound’s ability to engage with biological macromolecules has led to the development of novel pharmacophores that exhibit promising preclinical activity.
One of the most compelling aspects of 1,7-Naphthyridin-4-amine is its versatility in chemical modification. The amine group at the 4-position can be readily functionalized through various synthetic strategies, including acylation, alkylation, and coupling reactions with other heterocycles. This flexibility allows chemists to tailor the compound’s properties for specific biological applications. For instance, incorporating additional nitrogen-containing groups can enhance binding affinity to target proteins, while introducing hydrophobic moieties can improve membrane permeability.
Recent advancements in computational chemistry have further highlighted the therapeutic potential of 1,7-Naphthyridin-4-amine derivatives. Molecular docking studies have identified several analogs that exhibit high binding affinity to kinases and transcription factors, key players in cancer progression. These findings have spurred interest in designing next-generation inhibitors based on this scaffold for clinical evaluation.
The synthesis of 1,7-Naphthyridin-4-amine typically involves multi-step organic reactions starting from commercially available precursors such as 2-amino pyridine derivatives. Modern synthetic methodologies have improved the efficiency and scalability of producing this compound, making it more accessible for research purposes. Advances in catalytic processes have also enabled greener synthetic routes, reducing waste and energy consumption.
Beyond its pharmaceutical applications, 1,7-Naphthyridin-4-amine has shown promise in material science and agrochemical research. Its structural features make it a suitable candidate for developing novel ligands in coordination chemistry and as intermediates in polymer synthesis. Additionally, derivatives of this compound have been investigated for their antimicrobial properties, offering potential solutions to rising antibiotic resistance issues.
The biological activity of 1,7-Naphthyridin-4-amine is influenced by factors such as solubility, lipophilicity, and metabolic stability. Researchers have employed structure-activity relationship (SAR) studies to optimize these properties, leading to more potent and selective analogs. These efforts have been complemented by high-throughput screening (HTS) techniques that accelerate the identification of bioactive compounds from large libraries.
In conclusion,1,7-Naphthyridin-4-amine (CAS No. 58680-41-4) represents a structurally intriguing compound with diverse applications in pharmaceuticals and materials science. Its unique chemical properties and biological relevance continue to drive innovation in drug discovery and chemical synthesis. As research progresses,this scaffold is expected to yield more breakthroughs,contributing significantly to advancements in health care and industrial applications.
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